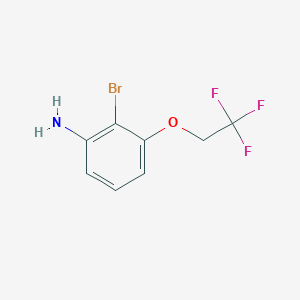![molecular formula C9H16N2.C8H16O2<br>C17H32N2O2 B12087032 2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 33918-18-2](/img/structure/B12087032.png)
2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a compound that combines the properties of 2-ethylhexanoic acid and 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine. 2-Ethylhexanoic acid is a carboxylic acid widely used in the preparation of metal derivatives that are soluble in nonpolar organic solvents
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. Finally, oxidation of 2-ethylhexanal yields 2-ethylhexanoic acid .
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be synthesized through various methods, including the reaction of appropriate amines with cyclic ketones under specific conditions .
Industrial Production Methods
The industrial production of 2-ethylhexanoic acid involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as hydroformylation, aldol condensation, hydrogenation, and oxidation .
化学反応の分析
Types of Reactions
2-Ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions .
Major Products
The major products formed from these reactions include 2-ethylhexanol, esters, and other derivatives that have various industrial applications .
科学的研究の応用
2-Ethylhexanoic acid is widely used in the preparation of metal derivatives that are soluble in nonpolar organic solvents. These derivatives are used as catalysts in polymerizations and oxidation reactions . Additionally, it is used as a stabilizer and wood preservative .
作用機序
The mechanism of action of 2-ethylhexanoic acid involves its ability to form coordination complexes with metal cations. These complexes function as catalysts in various chemical reactions, facilitating processes such as polymerization and oxidation .
類似化合物との比較
Similar Compounds
- 2-Methylhexanoic acid
- 3-Methylhexanoic acid
- 2-Ethylhexanol
- Valproic acid
- Propylheptyl alcohol
Uniqueness
2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal derivatives that are effective catalysts in nonpolar solvents. This property distinguishes it from other similar compounds .
特性
CAS番号 |
33918-18-2 |
|---|---|
分子式 |
C9H16N2.C8H16O2 C17H32N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C8H16O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-5-6-7(4-2)8(9)10/h1-8H2;7H,3-6H2,1-2H3,(H,9,10) |
InChIキー |
CZGBZUGXSWLVRA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)O.C1CCC2=NCCCN2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


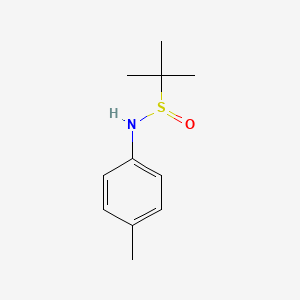
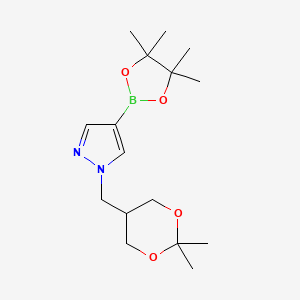
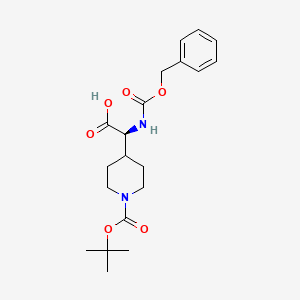
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

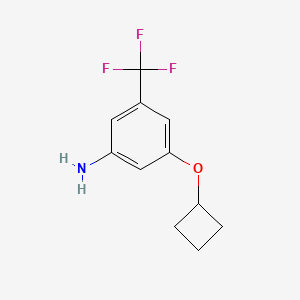
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
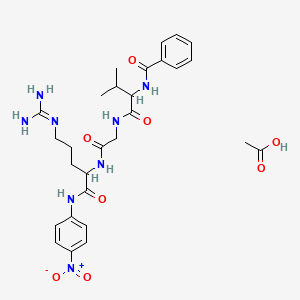



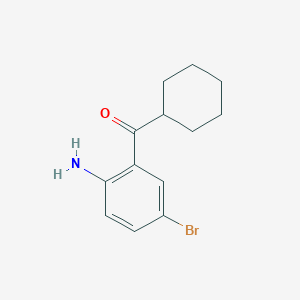
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
